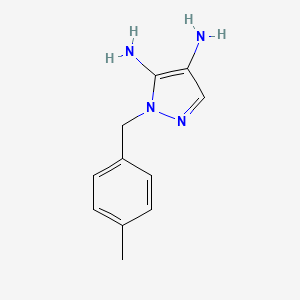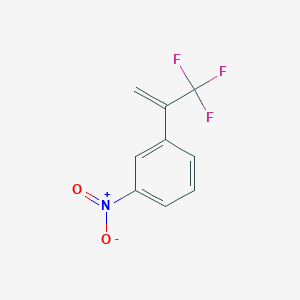
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.145 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoropropenyl group (-CF3) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through the reaction of 1-iodo-3-nitrobenzene with 2-bromo-3,3,3-trifluoropropene . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and a suitable solvent such as ethanol.
Substitution: Nucleophiles like amines or thiols, and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-Amino-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropenyl group can influence the compound’s lipophilicity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene : Similar structure but with a triple bond instead of a double bond.
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene : Contains additional chlorine atoms on the benzene ring.
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furans : Furans with a similar trifluoropropenyl group.
Uniqueness
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to its combination of a nitro group and a trifluoropropenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
136476-19-2 |
|---|---|
Molecular Formula |
C9H6F3NO2 |
Molecular Weight |
217.14 g/mol |
IUPAC Name |
1-nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-6(9(10,11)12)7-3-2-4-8(5-7)13(14)15/h2-5H,1H2 |
InChI Key |
BOXWWFCXCCQRFT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


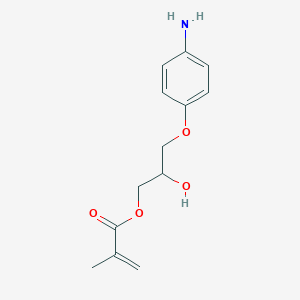
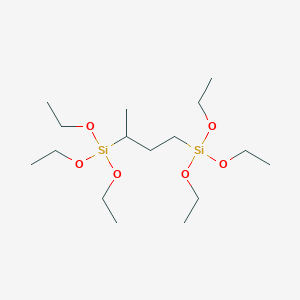

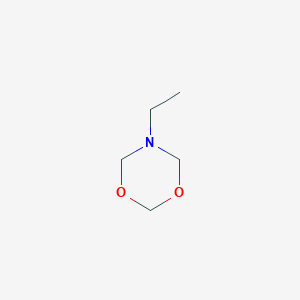
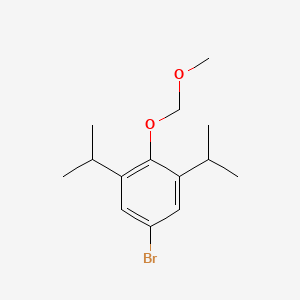
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
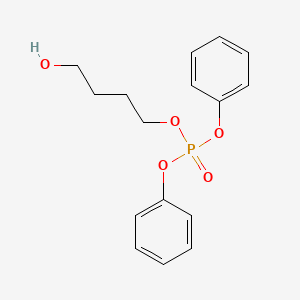
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
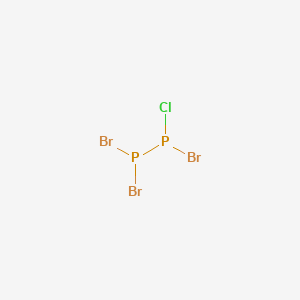
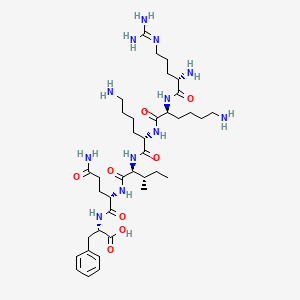
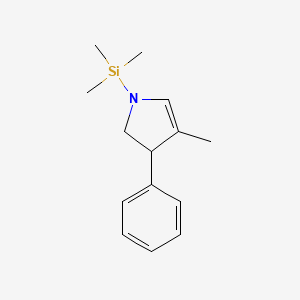
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)

